molecular formula C12H10N2O2 B8595471 (5-Methylisoxazole-3-ylmethoxy)benzonitrile

(5-Methylisoxazole-3-ylmethoxy)benzonitrile

Cat. No. B8595471
M. Wt: 214.22 g/mol
InChI Key: QAKLIFUWMUNJSQ-UHFFFAOYSA-N
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Patent
US07888366B2

Procedure details

To a mixture of 60% sodium hydride (0.164 g; 4.10 mmol) in DMF (5 mL) at 0° C. was added dropwise (5-methylisoxazol-3-yl)methanol (0.456 g; 4.00 mmol) and stirred at 0° C. for 30 minutes. The mixture was added to a solution of 2,6-difluorobenzonitrile (0.556 g, 4.00 mmol) in DMF (5 mL) at 0° C. and stirred for 18 hours at ambient temperature. The solution was poured into a mixture of ice and water. The solid was collected by filtration and dried in a 40° C. vacuum oven to yield 540 milligrams of (5-methylisoxazole-3-ylmethoxy)benzonitrile.
Quantity
0.164 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.456 g
Type
reactant
Reaction Step Two
Quantity
0.556 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[O:8][N:7]=[C:6]([CH2:9][OH:10])[CH:5]=1.F[C:12]1[CH:19]=[CH:18][CH:17]=[C:16](F)[C:13]=1[C:14]#[N:15].O>CN(C=O)C>[CH3:3][C:4]1[O:8][N:7]=[C:6]([CH2:9][O:10][C:12]2[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=2[C:14]#[N:15])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.164 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.456 g
Type
reactant
Smiles
CC1=CC(=NO1)CO
Step Three
Name
Quantity
0.556 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 18 hours at ambient temperature
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a 40° C. vacuum oven

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC(=NO1)COC1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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